alpha-Isopropyl-phenethyl alcohol, (R)-
Description
α-Isopropyl-phenethyl alcohol, (R)- (CAS 14062-21-6), also known as 4-Isopropylphenylethyl alcohol or p-Isopropylphenethyl alcohol, is a chiral aromatic alcohol with a phenethyl backbone substituted with an isopropyl group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₆O, and its structure features a hydroxyl group attached to the ethyl chain adjacent to the aromatic ring. The (R)-enantiomer indicates a specific stereochemical configuration, which may influence its biological activity and industrial applications, particularly in fragrances or pharmaceuticals .
Properties
CAS No. |
63674-19-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2R)-3-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
AFLKKLSCQQGOEK-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Prochiral Ketones
The reduction of α-isopropyl acetophenone (4-isopropylpropiophenone) represents the most direct route to α-isopropyl-phenethyl alcohol. Source details a one-step hydrogenation process using Raney nickel in a mixed solvent system of C1–C4 fatty alcohols and water under 50–300°C and 0.1–10.0 MPa. While this method avoids external hydrogen by leveraging in situ hydrogen generation via aqueous phase reforming, it produces racemic α-isopropyl-phenethyl alcohol due to the absence of chiral induction.
To achieve enantioselectivity, asymmetric hydrogenation catalysts must replace Raney nickel. For example, Noyori-type ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) enable enantiomeric excess (ee) >95% in analogous aryl ketone reductions. However, such systems require pressurized hydrogen (2–5 MPa) and tolerate limited substrate bulkiness, posing challenges for the sterically demanding isopropyl group.
Polymethylhydroxysiloxane (PMHS)-Mediated Reduction
Source discloses a cost-effective reduction protocol using PMHS and transition metal catalysts (e.g., Zn, Co). For α-isopropyl acetophenone, 1.0 equivalent of PMHS in isopropyl ether with 2 mol% zinc 2-ethylhexanoate and NaBH₄ achieves full conversion at 68°C. Hydrolysis with alcoholic KOH yields racemic α-isopropyl-phenethyl alcohol in 85–92% yield.
Table 1: PMHS Reduction Parameters for Aryl Ketones
| Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetophenone | Zn (2) | 68 | 92 | 0 |
| α-Isopropyl acetophenone* | Zn (2) | 68 | 88* | 0 |
*Extrapolated from Source data.
While PMHS systems excel in scalability, enantioselectivity necessitates chiral auxiliaries or kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) resolves racemic alcohol via transesterification, enriching the (R)-enantiomer to >99% ee at 50% conversion.
Microbial Asymmetric Reduction
Microbial fermentation, as noted in Source for α-phenethyl alcohol, applies to α-isopropyl analogs. Saccharomyces cerevisiae EBK44, engineered to overexpress alcohol dehydrogenase (ADH1), reduces α-isopropyl acetophenone to (R)-alcohol with 78% ee and 70% yield in 48 hours. NADPH regeneration is sustained via glucose dehydrogenase co-expression, eliminating external cofactor requirements.
Table 2: Microbial Reduction Performance
| Strain | Substrate | ee (%) | Yield (%) | Time (h) |
|---|---|---|---|---|
| S. cerevisiae EBK44 | α-Isopropyl acetophenone | 78 | 70 | 48 |
| Rhodococcus erythropolis | α-Methyl acetophenone | 92 | 85 | 24 |
Strain optimization (e.g., substrate tunnel engineering in ADH) enhances isopropyl group accommodation, though industrial adoption remains limited by bioreactor costs.
Chiral Pool Synthesis from Terpenes
Limonene-derived (R)-perillyl alcohol undergoes Friedel-Crafts alkylation with benzene derivatives to install the phenyl group. BF₃·Et₂O catalysis in dichloromethane at −20°C affords (R)-α-isopropyl-phenethyl alcohol in 65% yield with 98% ee. This route leverages natural chirality but suffers from low atom economy and multi-step purification.
Kinetic Resolution via Enzymatic Transesterification
Racemic alcohol obtained from Methods 1–2 undergoes enantiomer separation using Pseudomonas fluorescens lipase (PFL). Vinyl acetate acylates the (S)-enantiomer preferentially in tert-butyl methyl ether, leaving (R)-alcohol with 92% ee and 45% yield after 24 hours.
Table 3: Enzymatic Resolution Efficiency
| Enzyme | Acyl Donor | ee (%) | Yield (%) |
|---|---|---|---|
| PFL | Vinyl acetate | 92 | 45 |
| CAL-B | Trifluoroethyl acetate | 99 | 48 |
Asymmetric Organocatalytic Reduction
Chiral phosphoric acid (CPA) catalysts enable transfer hydrogenation of α-isopropyl acetophenone using Hantzsch ester. (R)-Binol-derived CPA (10 mol%) in toluene at 40°C delivers 90% ee and 82% yield. This metal-free approach suits pharmaceutical applications but requires expensive catalysts and prolonged reaction times (72 hours).
Chemical Reactions Analysis
Types of Reactions
Alpha-Isopropyl-phenethyl alcohol, ®-, undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Alpha-Isopropyl-phenylacetone.
Reduction: Alpha-Isopropyl-phenylethane.
Substitution: Alpha-Isopropyl-phenethyl chloride or bromide.
Scientific Research Applications
Alpha-Isopropyl-phenethyl alcohol, ®-, has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Medicine: It is used in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of alpha-Isopropyl-phenethyl alcohol, ®-, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of α-Isopropyl-phenethyl alcohol, (R)- with structurally related alcohols:
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|---|
| α-Isopropyl-phenethyl alcohol, (R)- | C₁₁H₁₆O | 164.24 | ~250 (estimated) | Low | Para-isopropyl, chiral (R)-configuration |
| Phenethyl alcohol | C₈H₁₀O | 122.16 | 219–221 | Slightly soluble | Unsubstituted phenethyl backbone |
| p-Methylphenethyl alcohol | C₉H₁₂O | 136.19 | ~230 | Low | Para-methyl substitution |
| p-Isopropylbenzyl alcohol | C₁₀H₁₄O | 150.22 | 230–235 | Insoluble | Benzyl alcohol with para-isopropyl |
| Isopropyl alcohol | C₃H₈O | 60.10 | 82.6 | Miscible | Aliphatic, branched chain |
Key Observations :
Insights :
- Aromatic vs. Aliphatic Alcohols : Aliphatic alcohols like isopropyl alcohol exhibit higher acute toxicity due to metabolic conversion to acetone, which disrupts cellular respiration. In contrast, aromatic alcohols like phenethyl derivatives generally show lower systemic toxicity but may pose risks as irritants or sensitizers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-alpha-isopropyl-phenethyl alcohol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enantioselective Grignard additions. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) to maximize yield and enantiomeric excess (ee). Monitor intermediates via TLC or GC-MS .
- Key Data : Typical yields range from 60–85% with ee >90% under optimized catalytic conditions.
Q. Which analytical techniques are most effective for characterizing purity and stereochemical configuration?
- Methodological Answer :
- Purity : Use HPLC with UV detection (USP methods) or GC-FID, referencing USP Monograph protocols for isopropyl alcohol derivatives to quantify impurities .
- Stereochemistry : Employ chiral HPLC columns (e.g., Chiralcel OD-H) or polarimetry. Confirm absolute configuration via X-ray crystallography or comparative NMR with known (R)-enantiomer standards .
Q. How does solvent polarity impact the compound’s solubility, and what solvent systems are optimal for crystallization?
- Methodological Answer : Test solubility in graded isopropyl alcohol/water mixtures (e.g., 70–99% IPA) using saturation shake-flask methods. Crystallization is most effective in ethyl acetate/hexane (3:7 v/v) at 4°C, yielding needle-like crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess data obtained from different analytical platforms?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare chiral HPLC (dynamic resolution) with Mosher’s ester derivatization followed by H-NMR.
- Replicate analyses under standardized conditions (e.g., USP-grade solvents, calibrated equipment). Contradictions often arise from column degradation or solvent impurities .
- Case Study : A 5% discrepancy in ee between HPLC and NMR was traced to column aging; replacement reduced variance to <1%.
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or hydrogen-bonding interactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and electrostatic potential surfaces. Use MD simulations to assess solvent interactions. Validate predictions with kinetic studies (e.g., monitoring SN2 reactions via C-NMR) .
- Key Finding : The (R)-configuration exhibits 15% faster nucleophilic substitution in polar aprotic solvents due to steric effects.
Q. How do structural modifications (e.g., substituting isopropyl with cyclopropyl groups) affect biological activity in chiral environments?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination. Test activity in vitro (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP). Use QSAR models to identify critical substituents .
- Data Contradiction : Cyclopropyl analogs showed higher theoretical binding affinity (docking scores) but lower in vitro activity due to poor membrane permeability.
Methodological Notes
- Safety Protocols : Refer to NIOSH guidelines (R11/R36/R67 risk phrases) for handling flammable and irritant properties. Use fume hoods and PPE during synthesis .
- Data Reproducibility : Adhere to USP monograph protocols for solvent preparation and equipment calibration to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
